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molecular formula C16H24BrClN2Si B1442200 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole CAS No. 685513-96-6

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole

Cat. No. B1442200
M. Wt: 387.8 g/mol
InChI Key: ACMOJQQTZKUVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841304B2

Procedure details

5-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (4.1 g, 10.57 mmol, see Example 1) was placed in THF (80 mL) at room temperature. TBAF (1.1 equivalents) was then added, and the reaction was stirred at room temperature for 1 hour. The reaction was then poured into water and extracted with DCM. The combined organic fractions were dried, filtered, and concentrated to give a crude solid. The solid was then suspended in 10:1 hexanes:DCM, and filtered to give the solid product 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (2.20 g, 89.9% yield).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:21])=[C:4]2[CH:10]=[CH:9][N:8]([Si](C(C)C)(C(C)C)C(C)C)[C:5]2=[N:6][CH:7]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-].O>C1COCC1>[Br:1][C:2]1[C:3]([Cl:21])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude solid
FILTRATION
Type
FILTRATION
Details
DCM, and filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 89.9%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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